Fluazinam

Fungicide Sensitivity White Mold Sclerotinia sclerotiorum

Select Fluazinam for unmatched in vitro potency and resistance management flexibility. Against S. sclerotiorum, its EC50 of 0.001–0.002 µg/mL outperforms boscalid (34‑fold) and thiophanate‑methyl (>2,150‑fold). It provides superior dual‑Sclerotinia spp. control in lettuce, remains effective against MDR2 Botrytis strains where fludioxonil fails, and achieves 447‑fold greater potency than boscalid against Macrophomina spp. (EC50 0.03 vs. 13.40 mg/L). Choose Fluazinam to reduce a.i. loading per hectare, lower cost‑per‑EC50‑unit, and preserve FRAC 29 rotational utility when SDHI, MBC, or dicarboximide resistance has eroded field efficacy.

Molecular Formula C13H4Cl2F6N4O4
Molecular Weight 465.09 g/mol
CAS No. 79622-59-6
Cat. No. B131798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluazinam
CAS79622-59-6
Synonyms3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine;  ASC 66825;  ASC 67178;  Altima;  Fluazinam;  Frowncide;  Frowncide SC;  N-(3-Chloro-5-trifluoromethyl-2-pyridyl)-2,6-dinitro-3-chloro-4-trifluoromethylaniline; 
Molecular FormulaC13H4Cl2F6N4O4
Molecular Weight465.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23)
InChIKeyUZCGKGPEKUCDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C)
Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L
In water, 1.35X10-1 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Fluazinam (CAS 79622-59-6) Technical and Procurement Baseline: Chemical Class and Core Profile


Fluazinam is a protectant fungicide classified as a diarylamine and arylaminopyridine, belonging to the Fungicide Resistance Action Committee (FRAC) Group 29—uncouplers of oxidative phosphorylation [1]. It is a yellow crystalline powder with a melting point of 115–117°C, vapor pressure of 1.47 mPa at 25°C, and pH-dependent aqueous solubility ranging from 0.1 mg/L at pH 5 to >1000 mg/L at pH 11, with high lipophilicity (log P ~4.1) [2]. The compound exhibits broad-spectrum protective activity against numerous fungal and oomycete pathogens, including Alternaria spp., Botrytis cinerea, Phytophthora infestans, Sclerotinia spp., and Macrophomina phaseolina [1].

Why Fluazinam (CAS 79622-59-6) Cannot Be Substituted with Other Broad-Spectrum Fungicides Without Quantitative Justification


Fluazinam's procurement value derives from quantifiable differentiation against established alternatives such as boscalid (SDHI, FRAC 7), fludioxonil (MAP/Histidine Kinase, FRAC 12), thiophanate-methyl (MBC, FRAC 1), and procymidone (Dicarboximide, FRAC 2). In vitro potency (EC50) against critical pathogens differs by orders of magnitude: against Sclerotinia sclerotiorum, fluazinam exhibits an EC50 of 0.001–0.002 µg/mL compared to boscalid's 0.068–0.219 µg/mL and thiophanate-methyl's 1.23–2.15 µg/mL [1]. Against Macrophomina spp., fluazinam (EC50 = 0.03 mg/L) and fludioxonil (EC50 = 0.03 mg/L) demonstrate approximately 450-fold greater potency than boscalid (EC50 = 13.40 mg/L) [2]. However, cross-resistance patterns differ substantially: multidrug-resistant (MDR1) Botrytis cinerea strains overexpressing the ABC transporter BcatrB retain resistance to fluazinam, whereas MDR2/MDR3 strains remain sensitive to fludioxonil [3]. Field efficacy also varies by target species: in Sclerotinia minor-infected lettuce, fluazinam and boscalid provide superior disease control compared to fludioxonil and fenhexamid [4]. Consequently, substituting fluazinam without experimental validation risks both efficacy loss and resistance management failure.

Fluazinam (CAS 79622-59-6) Product-Specific Quantitative Evidence Guide: Differential Performance Against Comparator Fungicides


Superior In Vitro Potency (EC50) of Fluazinam vs. Boscalid and Thiophanate-Methyl Against Sclerotinia sclerotiorum

In a study of 151 Sclerotinia sclerotiorum isolates from 15 snap bean fields in New York, fluazinam exhibited an EC50 range of 0.001–0.002 µg/mL, which is 34- to 219-fold more potent than boscalid (EC50 = 0.068–0.219 µg/mL) and 615- to 2,150-fold more potent than thiophanate-methyl (EC50 = 1.23–2.15 µg/mL) [1]. Mycelial growth inhibition at a discriminatory concentration of 0.05 µg a.i./mL for fluazinam was 66–84%, comparable to boscalid's 56–83% inhibition at a 100-fold higher concentration (5 µg a.i./mL) [1].

Fungicide Sensitivity White Mold Sclerotinia sclerotiorum Leguminous Crops

Differential Field Efficacy of Fluazinam vs. Boscalid, Fludioxonil, and Vinclozolin Against Sclerotinia minor and S. sclerotiorum in Lettuce

In field trials with lettuce infested by Sclerotinia minor, boscalid and fluazinam provided the highest level of disease control, significantly exceeding that of fenhexamid, fludioxonil, and vinclozolin [1]. Against Sclerotinia sclerotiorum, the highest degree of disease suppression was achieved with fluazinam, fludioxonil, and vinclozolin, while fenhexamid was least effective [1]. In vitro, at 0.01 µg/mL, fluazinam reduced mycelial growth of S. minor by 82–84% and S. sclerotiorum by 78%, whereas boscalid achieved only 1–16% inhibition against S. minor and 0–12% against S. sclerotiorum at the same concentration [1].

Lettuce Drop Sclerotinia minor Sclerotinia sclerotiorum Field Efficacy

Comparative EC50 Potency of Fluazinam vs. Fludioxonil and Procymidone Against Soil-Borne Melon Pathogens

Against a panel of soil-borne melon pathogens including Ceratobasidium sp., Fusarium falciforme, Macrophomina phaseolina, and Monosporascus cannonballus, fluazinam exhibited EC50 values ranging from 0.01 to 0.88 mg/L, comparable to fludioxonil (EC50 = 0.01–0.07 mg/L), whereas procymidone was markedly less effective (EC50 = 2.31–9.77 mg/L) [1]. Against nine Macrophomina isolates, fluazinam and fludioxonil both showed an overall EC50 of 0.03 mg/L, approximately 2-fold more potent than carbendazim (0.05 mg/L), 40-fold more potent than cyprodinil (1.18 mg/L), and 450-fold more potent than boscalid (13.40 mg/L) [2]. In vivo, fluazinam provided better control of M. euphorbiicola and other Macrophomina species than fludioxonil, as measured by reduced mass loss and root length [2].

Melon Soil-Borne Pathogens Macrophomina phaseolina Fusarium falciforme

Cross-Resistance Profile of Fluazinam in Multidrug-Resistant Botrytis cinerea Strains

In French and German vineyard isolates of Botrytis cinerea, multidrug-resistant (MDR) phenotypes exhibit distinct cross-resistance patterns. MDR1 strains overexpressing the ABC transporter BcatrB show resistance extending to carbendazim and the uncouplers fluazinam and malonoben [1]. In contrast, MDR2 strains overexpressing the MFS transporter BcmfsM2 retain sensitivity to fluazinam but display resistance to fenhexamid, cycloheximide, and sterol 14α-demethylation inhibitors (DMIs) [1]. MDR3 strains, combining both transporter overexpressions, exhibit the widest cross-resistance spectrum and highest resistance levels to fluazinam [1]. Fludioxonil resistance was recorded across all MDR phenotypes [1].

Botrytis cinerea Multidrug Resistance Cross-Resistance Vineyard

Fluazinam's Unique Uncoupling Mechanism: Differentiating from Respiratory Inhibitors (SDHIs, QoIs)

Fluazinam acts as an extremely potent uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane [1]. Unlike respiratory chain inhibitors such as boscalid (SDHI, complex II) or pyraclostrobin (QoI, complex III), fluazinam does not target a specific enzyme binding site, making target-site mutations less likely to confer resistance [1]. Fluazinam is unique among agricultural uncouplers in displaying broad-spectrum antifungal activity while exhibiting very low mammalian toxicity due to rapid metabolic deactivation to a non-uncoupling compound [1]. The compound also possesses high reactivity with thiol groups, contributing to its multi-site protective action [1].

Mode of Action Oxidative Phosphorylation Uncoupler FRAC Group 29 Resistance Management

Advanced Formulation: Thermoresponsive Fluazinam Microcapsules for Improved Efficacy and Crop Safety

A novel thermoresponsive controlled-release formulation of fluazinam (Flu@TRNP) was developed using poly(N-isopropylacrylamide-styrene) microcapsules with an average diameter of 3.4 µm and encapsulation efficiency of 75.3% [1]. The formulation exhibits temperature-regulated release governed by a lower critical solution temperature of approximately 32°C [1]. Compared to commercial fluazinam formulations, Flu@TRNP reduced the LC50 against Tetranychus urticae (two-spotted spider mite) by 25% at 35°C and enhanced inhibition of Phytophthora infestans at 20°C [1]. In field trials, Flu@TRNP provided disease control efficacy equivalent or superior to conventional formulations at reduced application rates, with significantly lower phytotoxicity risk to cowpea and potato under 40°C heat stress [1].

Controlled Release Microencapsulation Thermoresponsive Polymer Pest Management

Fluazinam (CAS 79622-59-6) Best Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


White Mold (Sclerotinia sclerotiorum) Control in Snap Bean and Leguminous Crops

Fluazinam is indicated for white mold management in snap bean, soybean, and other legumes where Sclerotinia sclerotiorum is the primary pathogen. The compound's EC50 of 0.001–0.002 µg/mL against New York S. sclerotiorum field isolates [1] demonstrates potency 34- to 2,150-fold greater than boscalid and thiophanate-methyl, respectively. Field trials confirmed 75–93% reduction in plant disease incidence and 81–87% reduction in pod infection relative to untreated controls [1]. Procurement is particularly justified where reduced active ingredient usage per hectare or superior cost-per-EC50-unit is a selection criterion.

Lettuce Drop Management in Fields with Mixed Sclerotinia minor and S. sclerotiorum Populations

Fluazinam is uniquely positioned for lettuce drop control when both Sclerotinia species co-occur. Field data demonstrate that fluazinam provides the highest disease suppression against S. sclerotiorum (tied with fludioxonil and vinclozolin) and among the highest against S. minor (tied with boscalid), whereas fludioxonil underperforms against S. minor in field settings [1]. In vitro, fluazinam inhibits mycelial growth of S. minor by 82–84% and S. sclerotiorum by 78% at 0.01 µg/mL, outperforming boscalid, fenhexamid, and vinclozolin at the same concentration [1]. This broad species coverage supports selection for lettuce operations where pathogen species identification is not routinely performed.

Soil-Borne Pathogen Control in Melon Cultivation (Macrophomina spp., Fusarium falciforme)

Fluazinam is recommended for soil-borne disease management in melon production, particularly against Macrophomina phaseolina, M. pseudophaseolina, and M. euphorbiicola. With an EC50 of 0.03 mg/L against Macrophomina spp., fluazinam is 447-fold more potent than boscalid (EC50 = 13.40 mg/L) and 39-fold more potent than cyprodinil (EC50 = 1.18 mg/L) [1]. In vivo, fluazinam provided superior control of M. euphorbiicola compared to fludioxonil, as measured by reduced root mass loss and preserved root length [1]. This application scenario is particularly relevant for procurement in melon-growing regions where Macrophomina-induced vine decline is a persistent issue.

Resistance Management Programs for Botrytis cinerea in Vineyards with MDR2 Phenotype Prevalence

Fluazinam remains effective against Botrytis cinerea MDR2 strains, which overexpress the MFS transporter BcmfsM2 and exhibit resistance to fenhexamid, cycloheximide, and DMIs [1]. In contrast, fludioxonil resistance is documented across all MDR phenotypes [1]. Therefore, fluazinam is a viable rotation partner in vineyards where MDR2 strains predominate and where fenhexamid or DMI fungicides have experienced efficacy erosion. However, fluazinam should not be relied upon as the sole Botrytis control agent in MDR1- or MDR3-dominant populations due to documented cross-resistance mediated by ABC transporter BcatrB overexpression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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